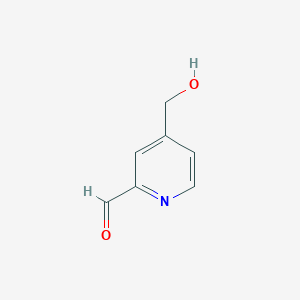

4-(Hydroxymethyl)picolinaldehyde

Vue d'ensemble

Description

4-(Hydroxymethyl)picolinaldehyde is a chemical compound with the molecular formula C7H7NO2. It is also known by its IUPAC name, 4-(hydroxymethyl)-2-pyridinecarbaldehyde. This compound is characterized by the presence of a hydroxymethyl group attached to a picolinaldehyde structure, making it a versatile intermediate in various chemical reactions .

Applications De Recherche Scientifique

4-(Hydroxymethyl)picolinaldehyde has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

4-(Hydroxymethyl)picolinaldehyde primarily targets enzymes involved in oxidative stress and cellular metabolism. Its main targets include aldehyde dehydrogenase (ALDH) and other enzymes in the pyridine nucleotide cycle, which play crucial roles in detoxifying aldehydes and maintaining cellular redox balance .

Mode of Action

The compound interacts with its targets by forming covalent bonds with the active sites of ALDH and similar enzymes. This interaction inhibits the enzyme’s activity, leading to an accumulation of aldehydes within the cell. The inhibition of ALDH disrupts the normal detoxification process, causing oxidative stress and potential cellular damage .

Biochemical Pathways

This compound affects several biochemical pathways, including:

- Detoxification Pathways : Impaired detoxification processes result in the buildup of toxic metabolites .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, the inhibition of ALDH by this compound leads to the accumulation of toxic aldehydes, causing oxidative stress and cellular damage. This can result in apoptosis or necrosis of affected cells. At the cellular level, the compound’s action can impair cellular metabolism, energy production, and detoxification processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For instance:

- Chemical Interactions : The presence of other aldehydes or inhibitors can affect the compound’s binding affinity and overall efficacy .

Understanding these factors is crucial for optimizing the compound’s use in therapeutic applications and ensuring its stability and effectiveness in various environments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(Hydroxymethyl)picolinaldehyde can be synthesized through several methods. One common approach involves the hydroxymethylation of picolinaldehyde using formaldehyde in the presence of a base. This reaction typically occurs under mild conditions, with aqueous formaldehyde (37-41%) and a basic medium .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroxymethylation processes. These processes utilize formaldehyde and a suitable base, such as sodium hydroxide, to achieve high yields. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Hydroxymethyl)picolinaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The hydroxymethyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: 4-(Carboxymethyl)picolinaldehyde.

Reduction: 4-(Hydroxymethyl)picolinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

4-(Hydroxymethyl)pyridinecarboxaldehyde: Similar structure but with different functional groups.

4-(Hydroxymethyl)benzaldehyde: Similar hydroxymethyl group but attached to a benzene ring instead of a pyridine ring.

Uniqueness: 4-(Hydroxymethyl)picolinaldehyde is unique due to its specific structure, which combines the reactivity of both the hydroxymethyl and aldehyde groups. This dual functionality makes it a valuable intermediate in various chemical and biological applications .

Activité Biologique

Overview

4-(Hydroxymethyl)picolinaldehyde (HMPA) is a derivative of picolinaldehyde, characterized by the presence of a hydroxymethyl group at the 4-position of the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The exploration of HMPA's biological properties has led to various studies investigating its effects on different biological targets, including its role as an inhibitor in several enzymatic pathways.

Chemical Structure and Properties

- Chemical Formula : C7H7NO2

- Molecular Weight : 139.14 g/mol

- CAS Number : 100-00-0

The structure of HMPA can be represented as follows:

Enzymatic Inhibition

Research has indicated that HMPA exhibits inhibitory activity against certain enzymes, particularly those involved in metabolic pathways. Notably, studies have demonstrated its effectiveness as an inhibitor of glutathione S-transferase (GST), an enzyme critical for detoxification processes in cells. The inhibition of GST can enhance the sensitivity of cancer cells to chemotherapy, making HMPA a candidate for further investigation in cancer therapy.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Glutathione S-transferase | Competitive | 25 µM |

Antioxidant Activity

HMPA has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies indicate that HMPA can scavenge free radicals effectively, thus contributing to cellular protection.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of HMPA on neuronal cells. In vitro experiments using neuroblastoma cell lines have shown that HMPA can reduce oxidative stress-induced cell death, suggesting its potential application in treating neurodegenerative diseases.

Case Studies

-

Glutathione S-transferase Inhibition

- A study investigated the inhibitory effects of HMPA on GST activity in human liver microsomes. The results showed that HMPA significantly reduced GST activity, indicating its potential as a therapeutic agent to enhance drug efficacy in cancer treatment.

-

Antioxidant Activity Assessment

- In another study, HMPA was tested for its ability to reduce reactive oxygen species (ROS) levels in cultured neuronal cells. The findings revealed that treatment with HMPA resulted in a significant decrease in ROS levels, supporting its role as a neuroprotective agent.

-

Neuroprotection in Animal Models

- Animal studies demonstrated that administration of HMPA reduced behavioral deficits in models of oxidative stress-induced neurotoxicity. These results suggest that HMPA may offer protective effects against neurodegeneration.

The biological activity of HMPA can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Interaction : As an inhibitor of GST, HMPA likely binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic reactions.

- Radical Scavenging : The hydroxymethyl group enhances the electron-donating ability of HMPA, allowing it to neutralize free radicals effectively.

Propriétés

IUPAC Name |

4-(hydroxymethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-3,5,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGLHGDUTUASPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627985 | |

| Record name | 4-(Hydroxymethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212914-74-4 | |

| Record name | 4-(Hydroxymethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.